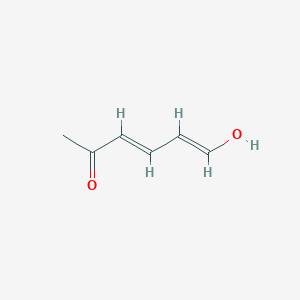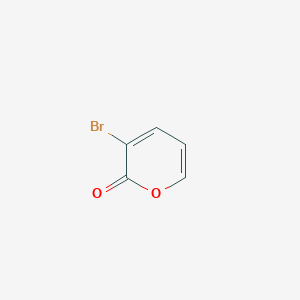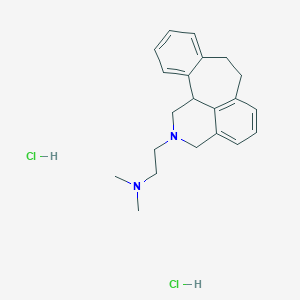
Distrontium ; cobalt(2+) ; lanthanum(3+) ; oxygène(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) is a complex compound that combines elements from different groups of the periodic table. This compound is known for its unique properties and potential applications in various fields, including catalysis, energy storage, and electronic materials. The combination of strontium, cobalt, lanthanum, and oxygen in a single compound results in a material with interesting structural and chemical characteristics.
Applications De Recherche Scientifique
Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) has a wide range of scientific research applications:
Biology: The compound’s unique properties make it a candidate for use in biosensors and other biological applications.
Medicine: Research is ongoing into its potential use in medical devices and drug delivery systems.
Industry: It is used in the production of solid oxide fuel cells (SOFCs) and other energy storage devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) typically involves the use of precursor materials such as nitrate salts of strontium, cobalt, and lanthanum. One common method is the precursor accumulation (PA) method, which involves soaking a commercially available carbon powder in a solution of the nitrate salts of the respective metals. The sample is then dried and calcined in air to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable techniques such as suspension plasma spray deposition. This method allows for the fabrication of dense oxygen separation membranes on porous metal substrates, which are essential for various industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its functionality in various applications.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxygen, hydrogen, and various reducing agents. The reactions typically occur under high-temperature conditions, often exceeding 700°C .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form higher oxides, while in reduction reactions, it may yield lower oxidation state products .
Mécanisme D'action
The mechanism by which Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) exerts its effects involves its ability to facilitate electron and ion transport. This is particularly important in its role as a catalyst for the oxygen evolution and reduction reactions. The compound’s structure allows for efficient oxygen ion conduction, which is critical for its performance in energy storage and conversion applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Distrontium ruthenate:
Lanthanum cobaltite: Another similar compound, lanthanum cobaltite, is widely used in catalysis and energy storage applications.
Uniqueness
What sets Distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) apart from these similar compounds is its unique combination of elements, which results in distinct structural and chemical properties. This makes it particularly effective in applications requiring high catalytic activity and stability under extreme conditions .
Propriétés
IUPAC Name |
distrontium;cobalt(2+);lanthanum(3+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Co.2La.7O.2Sr/q2*+2;2*+3;7*-2;2*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNWIUWYKHBAKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Co+2].[Co+2].[Sr+2].[Sr+2].[La+3].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co2La2O7Sr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














